molecular formula C17H19N5O2S B4313993 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4313993
M. Wt: 357.4 g/mol
InChI Key: MBYYXIAWWWUILQ-UHFFFAOYSA-N
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Description

6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound featuring a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the thienyl and morpholinomethyl groups. The final step involves the addition of the cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL AMINE
  • 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL HYDROXYL

Uniqueness

Compared to similar compounds, 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-3-methyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-14-15(12(7-18)16(19)24-17(14)21-20-10)13-6-11(9-25-13)8-22-2-4-23-5-3-22/h6,9,15H,2-5,8,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYYXIAWWWUILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
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6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
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6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
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6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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